molecular formula C10H20N4O2 B1195569 1,4,8,11-Tetraazacyclotetradecane-5,7-dione CAS No. 63972-19-0

1,4,8,11-Tetraazacyclotetradecane-5,7-dione

Cat. No. B1195569
CAS RN: 63972-19-0
M. Wt: 228.29 g/mol
InChI Key: BGVLBVASHIQNIO-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane-5,7-dione, also known as Dioxocyclam, is used in the synthesis of molecules with electroactive cavities. It acts as a nitrogen crown ether analogue and as an antioxidant in rubber . It is also used in the preparation of plerixafor derivatives .


Synthesis Analysis

Two new macrocyclic dioxotetraamine ligands, 1- (2-methylthiophene)-1,4,8,11-tetraazacyclotetradecane-5,7-dione (H2L1) and 1,11-bis (2-methylthiophene)-1,4,8,11-tetraazacyclotetradecane-5,7-dione (H2L2), have been synthesized and characterized . The resulting dioxocyclams readily coordinate to CuII .


Molecular Structure Analysis

The molecular structure of 1,4,8,11-Tetraazacyclotetradecane-5,7-dione is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Chelating resins containing a macrocyclic ligand, 1,4,8, 11-tetraazacyclotetradecane-5,7-dione, were prepared by ligand reactions with two different crosslinked copolymer beads of the macroreticular type: chloromethylated styrene-divinylbenzene (RCS) and glycidyl methacrylate-divinylbenzene (RG) copolymers .

Scientific Research Applications

  • Corrosion Inhibition : 1,4,8,11-Tetraazacyclotetradecane-5,7-dione acts as a strong corrosion inhibitor for carbon steel surfaces. It has shown effectiveness in yielding low polarization currents with high impedance loop diameter. Studies indicate a strong interaction between this compound and metal surfaces, significantly protecting the metal from corrosion (Tecuapa-Flores et al., 2019).

  • Copper(II) Complex Formation : This compound has been used to create new macrocyclic dioxotetraamine ligands, which readily coordinate with Cu(II) ions. Studies have focused on synthesizing and characterizing these complexes, revealing interesting structural and electronic properties (Bu et al., 1996).

  • Oxygen Carrying Properties : A study found that a complex formed between Co(II) and 1,4,8,11-Tetraazacyclotetradecane-5,7-dione can reversibly bind to O2 at low temperatures, suggesting potential applications as an oxygen carrier (Ishizu et al., 1979).

  • Spectroscopic and Conductometric Studies : Spectrophotometric and conductometric studies have been conducted on this compound's binding properties towards various metal ions, including Co2+, Cu2+, and Ni2+. This compound has shown potential as a neutral carrier for Co2+ ions in novel liquid membrane-based electrodes (Gupta et al., 2008).

  • Radiotherapeutic Applications : 1,4,8,11-Tetraazacyclotetradecane-5,7-dione has been investigated for its potential in PET imaging and radiotherapeutic applications. The compound's coordination with Cu2+ ions and its stability make it a candidate for developing new complexes for diagnostic and therapeutic studies (Cutler et al., 2000).

Safety And Hazards

1,4,8,11-Tetraazacyclotetradecane-5,7-dione is considered hazardous. It causes severe skin burns and eye damage . In case of contact, it is advised to rinse thoroughly with plenty of water and consult a physician .

properties

IUPAC Name

1,4,8,11-tetrazacyclotetradecane-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O2/c15-9-8-10(16)14-7-5-12-3-1-2-11-4-6-13-9/h11-12H,1-8H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVLBVASHIQNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC(=O)CC(=O)NCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213809
Record name Dioxocyclam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,8,11-Tetraazacyclotetradecane-5,7-dione

CAS RN

63972-19-0
Record name Dioxocyclam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63972-19-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxocyclam
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Record name Dioxocyclam
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,8,11-Tetraazacyclotetradecane-5,7-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
EM Nour, SY AlQaradawi, A Mostafa, E Shams… - Journal of Molecular …, 2010 - Elsevier
Three novel aqueous and solid charge-transfer complexes are synthesized by the reaction of the polynitrogen cyclic n-donor 1,4,8,11-tetraazacyclotetradecane-5,7-dione (TACTDD) …
Number of citations: 27 www.sciencedirect.com
ED Tecuapa-Flores, D Turcio-Ortega… - Journal of Molecular …, 2019 - Elsevier
The performance of 1,4,8,11-tetraazacyclotetradecane (L 1 ) and 1,4,8,11-tetraazacyclotetradecane-5,7-dione (L 2 ) as corrosion inhibitors was investigated electrochemically, showing …
Number of citations: 13 www.sciencedirect.com
A Jyo, M Sassa, H Egawa - Journal of applied polymer science, 1996 - Wiley Online Library
In order to improve Cu(II) adsorption ability of chelating resins based on a macrocyclic ligand 1,4,8,11‐tetraazacyclotetradecane‐5,7‐dione (L) bound to crosslinked copolymers, the …
Number of citations: 16 onlinelibrary.wiley.com
RW Hay, R Bembi, W Sommerville - Inorganica Chimica Acta, 1982 - Elsevier
The syntheses of three new macrocyclic diamide ligands, 1,4,7,10-tetra-azacyclododecane-2,3-dione (L A ), 1,4,7,11-tetra-azacyclotridecane-2,3-dione (L B ) and 1,4,8,11-tetra-…
Number of citations: 45 www.sciencedirect.com
ZH Zhang, XH Bu, XC Cao, SY Ma, ZA Zhu… - Transition Metal …, 1997 - Springer
New 1,4,8,11-tetraazacyclotetradecane-5,7-dione ligands appended with additional 2-methylthiophene(s) pendant: crystal structure Page 1 New 1,4,8,11-tetraazacyclotetradecane-5,7-…
Number of citations: 8 link.springer.com
A Jyo, Y Terazono, H Egawa - Analytical sciences, 1995 - Springer
Chloride salts of cobalt(III) complexes of 1,4,8,11-tetraazacyclotetradecane-5,7-dione (L 1 ) and 6-(2-(2-pyridyl)ethyl)-1,4,8,11-tetraazacyclotetradecane-5,7-dione (L 2 ), acting as a …
Number of citations: 7 link.springer.com
L Fabbrizzi, A Poggi, B Seghi - Inorganic Syntheses, 1985 - iris.unipv.it
1,4,8,11-Tetraazacyclotetradecane-5,7-dione (dioxocyclam) copper(II) and aqueous copper(III) complexes IRIS IRIS Home Sfoglia Macrotipologie & tipologie Autore Titolo Riviste Serie IT …
Number of citations: 14 iris.unipv.it
A JYo, I Hiwatashi, R Weber, H Egawa - Analytical sciences, 1992 - jstage.jst.go.jp
Chelating resins containing a macrocyclic ligand, 1, 4, 8, 11-tetraazacyclotetradecane-5, 7-dione, were prepared by ligand reactions with two different crosslinked copolymer beads of …
Number of citations: 8 www.jstage.jst.go.jp
JM Slocik, MS Ward, RE Shepherd - Inorganica Chimica Acta, 2001 - Elsevier
trans-[Ru(NO)X(dioxocyclam)], X=Cl − and OH − , dioxocyclam=(1,4,8,11-tetraazacyclotetradecane-5,7-dione) have been prepared and characterized by NMR, IR and ESI-MS …
Number of citations: 37 www.sciencedirect.com
XH Bu, ZH Zhang, DL An, YT Chen, M Shionoya… - inorganica chimica …, 1996 - Elsevier
A macrocyclic dioxotetraamine ligand 1,11-bis(quinolin-8-ylmethyl)-1,4,8,11-tetraazacyclotetradecane-5,7-dione (H 2 L) has been newly synthesized and characterized. The resulting …
Number of citations: 28 www.sciencedirect.com

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